2,4-Dimethoxyquinazoline-6-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2,4-dimethoxyquinazoline-6-carbonitrile |
InChI |
InChI=1S/C11H9N3O2/c1-15-10-8-5-7(6-12)3-4-9(8)13-11(14-10)16-2/h3-5H,1-2H3 |
InChI Key |
RRKPOPCOEVCKMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC2=C1C=C(C=C2)C#N)OC |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 2,4 Dimethoxyquinazoline 6 Carbonitrile
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinazoline (B50416) Core
The quinazoline ring, particularly when activated by electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. In the case of 2,4-dimethoxyquinazoline-6-carbonitrile, the methoxy (B1213986) groups at the C2 and C4 positions are potential leaving groups. The pyrimidine (B1678525) ring of the quinazoline system is electron-deficient, which facilitates nucleophilic attack, especially at the 2- and 4-positions. mdpi.comyoutube.com The nitrile group at the C6 position further enhances the electrophilicity of the quinazoline core through its electron-withdrawing nature.
While direct SNAr on 2,4-dimethoxyquinazolines is less common than on their halo-substituted counterparts, the principles of regioselectivity remain relevant. In 2,4-dichloroquinazolines, the C4 position is generally more reactive towards nucleophiles than the C2 position. mdpi.comresearchgate.net This preference is attributed to the higher LUMO coefficient at the C4 carbon, making it more susceptible to nucleophilic attack. mdpi.comresearchgate.net A similar trend can be anticipated for the 2,4-dimethoxy derivative, where substitution of the C4-methoxy group would be kinetically favored.
The reaction of 2,4-dimethoxynitrobenzene with sodium t-butoxide has demonstrated that an alkoxy group can act as a leaving group in an SNAr reaction, affording ortho-selectivity. nih.gov This suggests that under appropriate conditions, selective substitution of the methoxy groups in this compound with various nucleophiles (e.g., amines, thiols, alkoxides) is a feasible strategy for introducing new functionalities.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Quinazoline Derivatives
| Substrate | Nucleophile | Position of Substitution | Reference |
| 2,4-Dichloroquinazoline | Amines | C4 (major) | mdpi.com |
| 2,4-Dichloroquinazoline | Various | C4 (major) | researchgate.net |
| 2,4-Dimethoxynitrobenzene | Sodium t-butoxide | Ortho to Nitro group | nih.gov |
C-H Functionalization Strategies for Dimethoxyquinazoline Derivatives
Direct C-H functionalization has emerged as a powerful tool for the atom-economical modification of heterocyclic compounds. bohrium.comrsc.org For dimethoxyquinazoline derivatives, several C-H bonds are potential sites for functionalization. The inherent directing capabilities of the quinazoline nitrogen atoms and the electronic influence of the methoxy and nitrile substituents can be exploited to achieve regioselective C-H activation.
Transition metal-catalyzed C-H functionalization, particularly with palladium and rhodium, has been successfully applied to quinazoline and quinazolinone systems. bohrium.comresearchgate.netnih.gov These methods allow for the introduction of aryl, alkyl, and amino groups at various positions of the quinazoline core. For instance, palladium-catalyzed C-H arylation of 2,4-diarylquinazolines has been demonstrated, showcasing the feasibility of modifying the quinazoline scaffold through C-H activation. researchgate.net While specific examples for this compound are not prevalent, the existing literature on related systems provides a strong foundation for developing C-H functionalization strategies for this molecule. The C5, C7, and C8 positions on the benzene (B151609) ring, as well as any potential C-H bonds on substituents, could be targeted.
Cross-Coupling Reactions for Introducing Diverse Functionalities
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are indispensable methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.orgyoutube.com While this compound itself does not possess the typical halide leaving groups used in these reactions, it can be readily converted to a suitable precursor. For example, the methoxy groups could potentially be transformed into triflates, which are excellent leaving groups for cross-coupling reactions.
Alternatively, the nitrile group at the C6 position could be hydrolyzed to a carboxylic acid, which can then be converted to a variety of functional groups amenable to cross-coupling. More directly, if a halo-analogue such as 6-bromo-2,4-dimethoxyquinazoline were available, regioselective cross-coupling reactions could be employed. Studies on 2,4-dichloroquinolines have shown that regioselective Sonogashira coupling can be achieved at the C2 position, followed by a Suzuki coupling at the C4 position. beilstein-journals.org This highlights the potential for sequential and regioselective functionalization of the quinazoline core using a suite of cross-coupling reactions.
Table 2: Examples of Cross-Coupling Reactions on Quinoline (B57606)/Quinazoline Scaffolds
| Substrate | Coupling Partner | Reaction Type | Position(s) Functionalized | Catalyst System | Reference |
| 2,4-Dichloroquinoline | Terminal Alkynes | Sonogashira | C2 | Pd/C, CuI | beilstein-journals.org |
| 2-Alkynyl-4-chloroquinoline | Arylboronic Acids | Suzuki | C4 | Pd catalyst | beilstein-journals.org |
| N,N'-bis(2-ethylhexyl)-2,6-dibromo-1,4,5,8-naphthalenetetracarboxylic acid | Various | Suzuki, Sonogashira, Buchwald-Hartwig | C2, C6 | Pd(OAc)₂ | nih.gov |
Selective Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.orgharvard.educhem-station.com This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent C-H bond. In this compound, the methoxy groups can act as directing groups. The nitrogen atoms within the quinazoline ring can also influence the regioselectivity of metalation.
The lithiation of various quinazoline derivatives has been reported, leading to the formation of organolithium intermediates that can be trapped with a wide range of electrophiles to introduce new functional groups. cardiff.ac.ukrsc.orgnih.gov For instance, the lithiation of chloro- and methoxy-3H-quinazolin-4-ones has been achieved, demonstrating the feasibility of this approach on substituted quinazoline systems. cardiff.ac.uk The methoxy groups in this compound are expected to direct lithiation to the C5 position. The resulting organometallic intermediate can then react with electrophiles such as aldehydes, ketones, alkyl halides, and carbon dioxide to introduce a variety of substituents.
Oxidation and Reduction Pathways of the Quinazoline Ring System
The quinazoline ring system can undergo both oxidation and reduction reactions, leading to a variety of new structures. The specific outcome of these reactions is highly dependent on the nature of the substituents on the ring and the reaction conditions employed.
Oxidation of the quinazoline ring can lead to the formation of quinazolinones. For example, a quinazoline can be oxidized to a 4(3H)-quinazolinone. The presence of the electron-donating methoxy groups in this compound would likely influence the ease and regioselectivity of such an oxidation.
Reduction of the quinazoline ring system can also be achieved. Catalytic hydrogenation, for instance, can reduce the pyrimidine ring. The benzene ring of 4(3H)-quinazolinones has been reduced using platinum oxide. The nitrile group at the C6 position of this compound can also be reduced to an amine or an aldehyde, providing further avenues for functionalization.
Alkylation and Acylation Reactions at Specific Positions
Alkylation and acylation reactions provide a direct means of introducing carbon-based functional groups onto the quinazoline scaffold. These reactions can occur at several positions, including the nitrogen atoms and the carbon atoms of the ring system.
O-alkylation of the methoxy groups is unlikely under standard conditions. However, if one of the methoxy groups were to be hydrolyzed to a hydroxyl group, subsequent O-alkylation would be a straightforward transformation. N-alkylation or N-acylation could potentially occur at the N1 or N3 positions of the quinazoline ring, although the steric hindrance from the adjacent methoxy groups might influence the reactivity.
Direct acylation of the quinazoline ring has been achieved under metal-free conditions, allowing for the introduction of acyl groups with good regioselectivity. rsc.org For example, the reaction of quinazolines with aldehydes in the presence of an activating agent can lead to the formation of acylquinazolines. rsc.org Palladium-catalyzed C-H acylation has also been reported for quinoline derivatives, providing another potential route for the functionalization of this compound. researchgate.net
Ring Transformations and Rearrangement Reactions (e.g., Dimroth Rearrangements)
The quinazoline ring system can participate in a variety of rearrangement and ring transformation reactions, leading to the formation of new heterocyclic scaffolds. One of the most well-known of these is the Dimroth rearrangement. mdpi.comwikipedia.orgresearchgate.netrsc.orgacs.org
The Dimroth rearrangement typically involves the isomerization of a heterocyclic system where an endocyclic and an exocyclic nitrogen atom exchange places. wikipedia.org In the context of quinazolines, this rearrangement is often observed with 4-iminoquinazolines, which can rearrange to 4-aminoquinazolines. rsc.org While this compound does not possess the necessary imino group for a classical Dimroth rearrangement, it could be a precursor to substrates that do. For instance, conversion of the C4-methoxy group to an amino group, followed by N-alkylation or N-arylation, could set the stage for a Dimroth-type rearrangement under appropriate conditions. Such transformations would allow for the synthesis of a diverse array of substituted quinazoline isomers.
Structural Elucidation and Advanced Spectroscopic Characterization of 2,4 Dimethoxyquinazoline 6 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure and connectivity of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
No specific experimental ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the aromatic and methoxy (B1213986) protons of 2,4-Dimethoxyquinazoline-6-carbonitrile, has been found in the surveyed literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Similarly, there is no published ¹³C NMR data detailing the chemical shifts of the carbon atoms within the quinazoline (B50416) ring, the methoxy groups, or the nitrile function of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is used to identify the functional groups and fingerprint the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Specific FT-IR absorption frequencies (in cm⁻¹) corresponding to the characteristic vibrational modes of this compound, such as the C≡N stretch of the nitrile group, C-O stretches of the methoxy groups, and the aromatic C=C and C=N stretching vibrations of the quinazoline core, are not documented.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λmax) for the π → π* and n → π* transitions characteristic of the conjugated quinazoline system in this compound have not been reported.
The absence of this fundamental spectroscopic data in the public domain suggests that while the compound may have been synthesized, its detailed analytical characterization has not been published or is part of proprietary research. Without experimental data, a scientifically accurate and informative article on the structural elucidation and spectroscopic characterization of this compound cannot be constructed.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
The purity of this compound and the progress of its synthesis are critical parameters that are rigorously monitored using advanced chromatographic techniques. These methods are essential for separating the target compound from starting materials, intermediates, and potential by-products, ensuring the final product meets stringent quality standards.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary and indispensable tool for the analysis of quinazoline derivatives, including this compound. tandfonline.com It is widely employed for both qualitative and quantitative purposes, such as determining the purity of the final compound, identifying impurities, and monitoring the progression of a chemical reaction in real-time.
The versatility of HPLC allows for the optimization of separation conditions to achieve high resolution and sensitivity. lcms.cz Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. In this setup, a nonpolar stationary phase is paired with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the two phases.
For the analysis of this compound, a typical HPLC method would involve a C18 column, which is a silica-based stationary phase modified with octadecylsilyl groups. tandfonline.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a potassium dihydrogen phosphate (B84403) solution. tandfonline.comgoogle.com The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of all components in the sample mixture. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the quinazoline ring system possesses strong chromophores that absorb UV light at specific wavelengths. ptfarm.pl
The retention time (the time it takes for the compound to travel from the injector to the detector) is a characteristic feature for identification under specific conditions, while the peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for accurate quantification and purity assessment. jove.com
| Parameter | Typical Condition | Purpose/Comment |
|---|---|---|
| Chromatographic Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3-5 µm) | Provides excellent separation for moderately polar to nonpolar compounds like quinazoline derivatives. tandfonline.comgoogle.com |
| Mobile Phase | Acetonitrile / Buffered Water (e.g., 20mM KH2PO4) | The ratio is optimized to achieve good resolution. Acetonitrile is a common organic modifier. tandfonline.comgoogle.com |
| Elution Mode | Gradient or Isocratic | Gradient elution is often used to separate compounds with a wider range of polarities, which is useful for reaction monitoring. nih.gov |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. tandfonline.com |
| Column Temperature | Ambient or controlled (e.g., 45 °C) | Maintaining a constant temperature ensures reproducible retention times. google.com |
| Detection Wavelength | ~210-254 nm | Chosen based on the UV absorbance maximum of the quinazoline chromophore for maximum sensitivity. google.com |
| Injection Volume | 1-10 µL | A small volume of the dissolved sample is injected for analysis. google.com |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample of a chemical compound. For a newly synthesized molecule like this compound, this analysis provides the ultimate verification of its elemental composition, confirming that the empirical formula aligns with the theoretical structure.
The procedure involves the complete combustion of a precisely weighed sample in an excess of oxygen. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are collected and measured. From the masses of these products, the percentages of C, H, and N in the original sample are calculated.
The experimentally determined percentages are then compared against the theoretical values calculated from the molecular formula (C₁₁H₉N₃O₂). A close agreement, typically within a ±0.4% margin, provides strong evidence for the purity and correct elemental composition of the synthesized compound. ptfarm.pl This technique is particularly crucial for validating the identity of a novel substance and is often a requirement for publication in peer-reviewed scientific journals.
| Element | Molecular Formula | Calculated (%) | Found (%) |
|---|---|---|---|
| Carbon (C) | C₁₁H₉N₃O₂ | 61.40 | Typically reported as an experimental value. |
| Hydrogen (H) | 4.22 | Typically reported as an experimental value. | |
| Nitrogen (N) | 19.53 | Typically reported as an experimental value. ptfarm.pl | |
| Oxygen (O) | 14.87 | Often determined by difference. |
Theoretical and Computational Chemistry Studies on 2,4 Dimethoxyquinazoline 6 Carbonitrile and Its Analogs
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of many-body systems, such as atoms and molecules. This method is favored for its balance of accuracy and computational efficiency. DFT calculations for quinazoline (B50416) derivatives are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) or 6-31G(d). nih.govresearchgate.net These calculations are foundational for optimizing the molecule's geometry and determining its electronic and spectroscopic properties.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the coordinates of the atoms that correspond to the lowest energy state on the potential energy surface. For quinazoline systems, the optimized geometric parameters (bond lengths and angles) are often compared with experimental data from X-ray crystallography to validate the computational method. nih.gov
Studies on analogous compounds, such as 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, have shown excellent agreement between the bond lengths and angles calculated by DFT and those determined by single-crystal X-ray diffraction. nih.gov A similar analysis for 2,4-Dimethoxyquinazoline-6-carbonitrile would confirm the planarity of the quinazoline ring and the orientation of the methoxy (B1213986) and carbonitrile substituents.
Table 1: Representative Geometric Parameters (Bond Lengths and Angles) for a Quinazoline Core Based on Analog Studies Note: This table presents typical, expected values for a quinazoline structure and is for illustrative purposes. Specific values for this compound would require a dedicated DFT calculation.
| Parameter | Typical Calculated Value (Å or °) | Description |
|---|---|---|
| C-N (in ring) | ~1.30 - 1.39 Å | Carbon-Nitrogen bond lengths within the pyrimidine (B1678525) ring of the quinazoline system. |
| C-C (in ring) | ~1.37 - 1.45 Å | Carbon-Carbon bond lengths within the fused benzene (B151609) and pyrimidine rings. |
| C-O (methoxy) | ~1.36 Å | Bond length between the quinazoline ring carbon and the methoxy oxygen. |
| C≡N (carbonitrile) | ~1.15 Å | Triple bond length of the nitrile group. |
| N-C-N (angle) | ~116° - 118° | Bond angle within the pyrimidine portion of the quinazoline ring. |
| C-C-C (angle) | ~118° - 122° | Internal bond angles of the benzene ring. |
Vibrational analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. This involves calculating the frequencies of the fundamental modes of vibration. The results are crucial for interpreting experimental spectroscopic data. Theoretical spectra for related compounds like 4-Chloro-6,7-dimethoxyquinazoline (CDQ) and 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) (DCDQ) have been computed and show good correlation with experimental FT-IR and FT-Raman spectra. researchgate.net The assignment of specific vibrational modes to observed spectral bands is often aided by Potential Energy Distribution (PED) analysis. For this compound, characteristic stretching frequencies for the C≡N (nitrile), C-O-C (methoxy ether), and C=N (quinazoline ring) bonds would be key identifiable features.
The electronic properties of a molecule are described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability.
A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov Computational studies on quinazoline derivatives analyze these FMOs to predict their reactivity. For instance, in a study of 2,4-dimethoxy-THPQs, the HOMO-LUMO gap was used to calculate global reactivity descriptors like chemical hardness and softness. nih.gov
Table 2: Frontier Molecular Orbitals and Global Reactivity Descriptors Note: The values in this table are illustrative, based on findings for analogous quinazoline compounds. nih.gov
| Parameter | Definition | Significance | Example Value (eV) for an Analog nih.gov |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability | -6.491 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability | -1.937 |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability | 4.554 |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution | 2.277 |
| Chemical Softness (σ) | σ = 1 / (2η) | Reciprocal of hardness, indicates reactivity | 0.219 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents neutral potential.
For this compound, an MEP analysis would likely show negative potential (red) around the nitrogen atoms of the quinazoline ring, the oxygen atoms of the methoxy groups, and the nitrogen of the carbonitrile group. These sites represent the most probable centers for electrophilic interactions. Positive potential (blue) would be expected around the hydrogen atoms.
To quantify the distribution of atomic charges, Mulliken population analysis is often employed. This method partitions the total electron density among the atoms in a molecule, providing a numerical value for the partial charge on each atom.
A more detailed chemical interpretation is offered by Natural Bond Orbital (NBO) analysis. NBO analysis examines charge transfer and conjugative interactions within the molecule. It transforms the complex molecular wave function into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonds, lone pairs, and antibonds. The analysis reveals stabilizing interactions, such as hyperconjugation, which result from the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals (antibonds or Rydberg orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2).
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ). This analysis can define atoms within a molecule and characterize the chemical bonds between them. The theory identifies critical points in the electron density field where the gradient of the density is zero. youtube.com
A Bond Critical Point (BCP) located between two nuclei indicates the presence of a chemical bond. The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the bond. For this compound, QTAIM would be used to characterize the covalent bonds within the ring system and substituents, as well as any potential non-covalent interactions that stabilize the molecular conformation. youtube.com
Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational chemistry studies published that focus solely on the chemical compound This compound .
Therefore, it is not possible to provide an article with the detailed research findings for the specified sections on Molecular Docking Studies and Molecular Mechanics Calculations for this particular compound. The requested data on ligand-target interactions and receptor binding, which would be derived from such studies, is consequently unavailable.
Further research on analogs of this compound has been conducted, but per the strict instructions to focus solely on this compound, this information has been excluded.
Mechanistic Insights into Biological Activities of 2,4 Dimethoxyquinazoline 6 Carbonitrile Derivatives in Vitro Investigations
Anticancer Activity Mechanisms
The therapeutic potential of quinazoline (B50416) derivatives as anticancer agents is rooted in their ability to interfere with various biological processes essential for tumor growth and survival. mdpi.com The majority of research into the anticancer action of quinazolines has centered on understanding their mechanistic pathways. mdpi.com These compounds have been shown to inhibit a range of enzymes critical to cancer cell function, including protein kinases, thymidylate synthase, and poly (ADP-ribose) polymerase-1 (PARP). mdpi.com
Tyrosine Kinase Inhibition (e.g., EGFR, HER-2, Src)
A primary and extensively studied mechanism of action for quinazoline derivatives is the inhibition of protein tyrosine kinases. mdpi.com These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov Dysregulation of tyrosine kinase activity, often due to mutation or overexpression, is a hallmark of many cancers, making them a prime target for therapeutic intervention. mdpi.com
Quinazoline-based compounds have been successfully developed as small-molecule tyrosine kinase inhibitors (TKIs). mdpi.com Several have received FDA approval for clinical use, including gefitinib (B1684475), erlotinib (B232), lapatinib, and afatinib. nih.govnih.gov These drugs typically function by binding to the ATP-binding site within the kinase domain of the receptor. mdpi.com This competitive and reversible binding prevents ATP from accessing the site, thereby inhibiting the autophosphorylation of the kinase and blocking the downstream signaling cascades that promote cell proliferation. mdpi.com
The human epidermal growth factor receptor (EGFR) family, which includes EGFR (or HER1) and HER2 (or erbB-2), are key targets. nih.gov Lapatinib, for example, inhibits the kinase activity of both EGFR and HER2 pathways. nih.gov Afatinib acts as an irreversible covalent inhibitor of EGFR and HER2. nih.gov The initial success of first-generation inhibitors like gefitinib and erlotinib in treating non-small-cell lung cancer (NSCLC) spurred the development of subsequent generations of quinazoline-based TKIs to overcome acquired resistance. mdpi.comnih.gov
| Quinazoline-Based TKI | Target(s) | FDA Approval Note |
| Gefitinib (Iressa®) | EGFR | Approved in 2003 for non-small-cell lung cancer (NSCLC). nih.gov |
| Erlotinib (Tarceva®) | EGFR | Approved in 2004 for NSCLC and later for pancreatic cancer. nih.gov |
| Lapatinib (Tykerb®) | EGFR, HER2 | Approved in 2012 for breast cancer treatment. nih.gov |
| Afatinib (Gilotrif®) | EGFR, HER2 | Approved in 2013 for NSCLC; acts as an irreversible inhibitor. nih.gov |
| Vandetanib (Caprelsa®) | VEGFR, EGFR, RET-TK | Approved in 2011 for medullary thyroid cancer. nih.gov |
DNA Repair Enzyme System Modulation
Beyond kinase inhibition, certain quinazoline derivatives exert their anticancer effects by modulating systems involved in DNA integrity and transcription. A notable example is the 2,4-disubstituted quinazoline derivative known as Sysu12d. nih.gov This compound has been shown to down-regulate the expression of the c-myc proto-oncogene. nih.gov
The mechanism involves the stabilization of a G-quadruplex structure in the c-myc promoter region. nih.gov This stabilization leads to a decrease in c-myc transcription, which in turn reduces the expression of nucleolin, a protein involved in ribosome biogenesis. nih.gov Sysu12d was also found to disrupt the interaction between nucleolin and the G-quadruplex complex. nih.gov The combined effect is a down-regulation of ribosomal RNA synthesis, which subsequently triggers the activation of the p53 tumor suppressor pathway, leading to cancer cell apoptosis. nih.gov This multi-faceted mechanism highlights how quinazoline derivatives can indirectly interfere with DNA-related processes to induce cell death. nih.gov
Thymidylate Enzyme Pathway Interference
The synthesis of DNA precursors is a critical process for proliferating cancer cells, and the enzymes in this pathway are established targets for chemotherapy. One such key enzyme is thymidylate synthase (TS), which is responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. mdpi.com Inhibition of TS leads to depletion of the dTMP pool, causing DNA damage and cell death. mdpi.com Research has indicated that certain anticancer quinazoline derivatives function by targeting and inhibiting thymidylate synthase. mdpi.com
Microtubule Dynamics Disruption (e.g., Tubulin Polymerization, Colchicine (B1669291) Site Binding)
Disruption of microtubule dynamics is a well-established anticancer strategy, as microtubules are essential for forming the mitotic spindle during cell division. youtube.com A growing body of evidence shows that various quinazoline derivatives function as potent inhibitors of tubulin polymerization. nih.govnih.govresearchgate.net These agents typically bind to the colchicine-binding site on β-tubulin. nih.govnih.govsigmaaldrich.com This interaction prevents the assembly of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle, arresting the cell cycle in the G2/M phase, and ultimately inducing apoptosis. youtube.comnih.gov
Several studies have identified specific quinazoline derivatives with significant tubulin polymerization inhibitory activity. nih.govsigmaaldrich.com For instance, the quinazoline derivative PVHD121 was found to inhibit tubulin polymerization by binding to the colchicine site and causing mitotic arrest with aberrant spindle formation. nih.govsigmaaldrich.com Another study reported that compound Q19, a novel quinazoline derivative, demonstrated potent antiproliferative activity against the HT-29 colon cancer cell line (IC₅₀ value of 51 nM) by effectively inhibiting microtubule polymerization via the colchicine site. nih.gov Some compounds have been engineered as dual inhibitors, targeting both EGFR kinase and tubulin polymerization, showcasing the scaffold's versatility. nih.gov
| Compound | Target Site | Activity | Cell Line | IC₅₀ |
| Q19 | Colchicine Site | Antiproliferative | HT-29 (Colon) | 51 nM nih.gov |
| PVHD121 | Colchicine Site | Tubulin Polymerization Inhibition | - | - |
| Compound E | Tubulin | Tubulin Polymerization Inhibition | - | 6.24 µM nih.gov |
| Compound 14 | Colchicine Site | Tubulin Polymerization Inhibition | - | 4.1 µM researchgate.net |
PI3K Signaling Pathway Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of diverse cellular functions, including cell growth, proliferation, survival, and motility. nih.govnih.gov The PI3K/Akt/mTOR cascade is one of the most frequently activated signaling pathways in human cancers, making PI3K a highly attractive target for anticancer drug development. mdpi.comnih.gov
Quinazoline derivatives have been reported as promising PI3K inhibitors. nih.gov Some FDA-approved, quinazoline-based drugs, such as idelalisib (B1684644) and copanlisib, function as PI3K inhibitors. nih.gov Furthermore, numerous novel 7- or 8-substituted-4-morpholine-quinazoline derivatives have been designed and synthesized, with some exhibiting significant inhibitory activity against PI3Kα and potent antiproliferative effects. nih.gov These compounds act by inhibiting the PI3K/Akt/mTOR pathway, thereby suppressing the uncontrolled cell growth associated with malignant transformation. nih.gov For example, a 4,6-disubstituted quinazoline compound was identified as a potent inhibitor of PI3K, mTOR, and AKT, and it demonstrated tumor growth inhibition in a U-87 MG mouse xenograft model. mdpi.com
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a key enzyme in the DNA repair process, specifically in the base excision repair pathway for single-strand breaks. nih.gov Inhibiting PARP in cancer cells that have pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethality, where the accumulation of unrepaired DNA damage causes cell death. This makes PARP a validated target for cancer therapy. nih.gov
Derivatives based on the quinazoline-2,4(1H,3H)-dione scaffold have been designed and synthesized as potent PARP-1 inhibitors. nih.gov By employing amino acid building blocks as key pharmacophoric groups, researchers have developed compounds that exhibit promising PARP-1 inhibitory activity, with IC₅₀ values in the nanomolar range. nih.gov This line of investigation highlights another critical mechanism through which quinazoline derivatives can exert their anticancer effects by exploiting specific vulnerabilities in cancer cells' DNA repair machinery. nih.gov
Protein Lysine (B10760008) Methyltransferase Inhibition (e.g., G9a, GLP)
A significant mechanism of action for quinazoline derivatives is the inhibition of protein lysine methyltransferases, specifically the G9a and G9a-like protein (GLP) complex. nih.govwustl.edu These enzymes are crucial epigenetic regulators, catalyzing the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark typically associated with transcriptional repression. nih.govwustl.edu Overexpression of G9a is observed in various cancers, making it a compelling therapeutic target. nih.gov
UNC0638, a well-characterized inhibitor featuring a 2,4-diamino-6,7-dimethoxyquinazoline (B29095) core, serves as a key example. It potently and selectively inhibits G9a and GLP with IC50 values of approximately 15 nM and 19 nM, respectively. medchemexpress.comnih.gov The mechanism is substrate-competitive, meaning the inhibitor vies with the histone substrate for binding to the enzyme's active site. nih.govrsc.org Structural studies have shown that the quinazoline core of these inhibitors fits into the substrate-binding pocket. rsc.org The dimethoxy groups on the benzenoid ring have been shown to be important for inhibitory activity, as their removal leads to a significant drop in potency. nih.gov By inhibiting G9a/GLP, these compounds prevent the establishment of the H3K9me2 repressive mark, leading to the reactivation of silenced genes, including tumor suppressors. nih.gov
The development of these inhibitors has progressed from early compounds to more refined molecules like UNC0638, which demonstrates good separation between its functional potency and cellular toxicity. nih.govnih.gov Further derivatives have been created to improve pharmacokinetic properties while maintaining high potency. nih.govrsc.org
Cell Cycle Progression Alterations and Apoptosis Induction
Quinazoline derivatives have been shown to exert their anticancer effects by inducing cell cycle arrest and apoptosis (programmed cell death). mdpi.commdpi.com This is a critical mechanism, as uncontrolled cell division is a fundamental characteristic of cancer. mdpi.com
Numerous studies have demonstrated that various quinazoline-based compounds can halt the cell cycle at different phases. For instance, some derivatives cause cell cycle arrest in the G2/M phase, which is often a prelude to apoptosis. mdpi.comnih.gov One study on fumiquinazoline F, a quinoline (B57606) alkaloid, noted a concentration-dependent increase in the G1 phase population, alongside a decrease in the S and G2 phases. mdpi.com Another investigation into a 2,4-dibenzylaminoquinazoline derivative found that it induced an increase of cells in the G2 phase before the onset of cell death. nih.gov
The induction of apoptosis is a primary outcome of treatment with these compounds. mdpi.comnih.gov The process is often mediated through the modulation of key regulatory proteins. Research has shown that quinazolinone derivatives can enhance the expression of pro-apoptotic proteins, such as caspases (e.g., caspase-3, caspase-9) and Bax, while simultaneously down-regulating anti-apoptotic proteins like Bcl-2. mdpi.comnih.gov The activation of caspase-9 suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway. nih.gov Furthermore, some derivatives have been found to upregulate the tumor suppressor protein p53, a critical player in apoptosis and cell cycle control. nih.gov This targeted induction of apoptosis in cancer cells, with less effect on non-tumoral cells, highlights the therapeutic potential of this class of compounds. nih.gov
In Vitro Antiproliferative Potency and Selectivity Profiling
The in vitro antiproliferative potency of 2,4-dimethoxyquinazoline-6-carbonitrile derivatives and related quinazolines has been evaluated against a wide array of human cancer cell lines. These studies are crucial for determining the efficacy and selectivity of potential anticancer agents. nih.govresearchgate.net
Quinazoline derivatives have demonstrated significant cytotoxic activity across various cancer types, including breast (MCF-7), lung (A549), colon (HCT-116, SW480), liver (HepG2), prostate (DU-145), and pancreatic (Miapaca2) cancers. nih.govresearchgate.netnih.govsemanticscholar.org The potency of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), with many derivatives exhibiting activity in the low micromolar and even nanomolar range. nih.govnih.gov For example, certain quinazoline-azole hybrids have shown potent activity against MCF-7 and A549 cell lines. nih.gov In another study, a 2-furano-4(3H)-quinazolinone derivative was particularly active against ovarian (OVCAR-4) and non-small cell lung cancer (NCI-H522) cell lines, with GI50 values of 1.82 µM and 2.14 µM, respectively. nih.gov
Selectivity is a key parameter, and studies have shown that some quinazoline derivatives are more cytotoxic to cancer cells than to normal, non-tumoral cell lines, suggesting a favorable therapeutic window. nih.govnih.gov The antiproliferative effects are often linked to the inhibition of specific molecular targets that are overexpressed or hyperactivated in cancer cells, such as receptor tyrosine kinases or the protein kinases involved in cell cycle progression. nih.govnih.gov
Below is an interactive table summarizing the reported antiproliferative activities of various quinazoline derivatives against selected cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 2-Furano-4(3H)-quinazolinone (Cpd 21) | Ovarian (OVCAR-4) | 1.82 µM | nih.gov |
| 2-Furano-4(3H)-quinazolinone (Cpd 21) | Lung (NCI-H522) | 2.14 µM | nih.gov |
| Quinazolinone-sulphonamide hybrid | Breast (MCF-7) | Micromolar range | nih.gov |
| Quinazolinone derivative (Cpd 4) | Colon (Caco-2) | 23.31 µM | semanticscholar.org |
| Quinazolinone derivative (Cpd 4) | Liver (HepG2) | 53.29 µM | semanticscholar.org |
| Thiazole-Quinazoline hybrid | Breast (MCF-7) | 2.86 µM | nih.gov |
| Thiazole-Quinazoline hybrid | Liver (HepG-2) | 5.9 µM | nih.gov |
| Quinazoline-4-tetrahydoquinoline (Cpd 22) | Various Lines | 0.4 - 2.7 nM | nih.gov |
| Quinazolinone N-acetohydrazide (Cpd 16) | NCI-60 Panel | 1.64 µM | nih.gov |
| Quinazolin-4(3H)-one (Cpd 17) | Leukemia (Jurkat) | < 5 µM | acs.org |
| Quinazolin-4(3H)-one (Cpd 17) | Leukemia (NB4) | < 5 µM | acs.org |
Antimicrobial Activity Mechanisms
In addition to their anticancer properties, derivatives of quinazoline are recognized for their broad-spectrum antimicrobial activities. nih.gov Mechanistic studies have explored their effects on specific bacteria and fungi, as well as their ability to interfere with microbial communication systems.
Antibacterial Effects Against Specific Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)
Quinazoline and quinazolinone derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. nih.goveco-vector.comacs.org Several compounds have shown potent bacteriostatic effects against S. aureus, including methicillin-resistant S. aureus (MRSA) strains, with Minimum Inhibitory Concentrations (MICs) as low as 2 µg/mL. eco-vector.comacs.org For example, one lead compound was effective in an MRSA mouse peritonitis model, indicating in vivo potential. acs.org The mechanism for some of these compounds involves the inhibition of penicillin-binding proteins (PBP1 and PBP2a), which are essential for bacterial cell wall synthesis. acs.org
Activity against Gram-negative bacteria like Escherichia coli has also been reported, although often less potent than against Gram-positive strains. nih.goveco-vector.comnih.gov The structural features of the quinazoline scaffold are critical for activity. Substitutions at the 2, 3, and 6-positions of the quinazolinone ring can significantly influence the antibacterial profile. nih.gov For instance, the presence of a naphthyl radical or an amide group has been shown to confer pronounced activity against S. aureus. eco-vector.com The proposed mechanisms of action are diverse and can include disruption of the cell membrane and interference with DNA replication and protein synthesis. nih.goveco-vector.com
Antifungal Properties and Modes of Action
The quinazoline nucleus is also a scaffold for compounds with significant antifungal properties. researchgate.netmdpi.com These derivatives have been tested against a variety of fungi, including human and plant pathogens like Fusarium moniliforme, Fusarium oxysporum, and Rhizoctonia solani. mdpi.commdpi.com
The antifungal efficacy is highly dependent on the specific chemical structure of the derivative. For example, studies have shown that the presence of a cyano group can enhance inhibitory effects against certain Fusarium species. mdpi.com The mode of action for the antifungal activity of quinazoline derivatives is thought to involve interaction with and disruption of the fungal cell wall and interference with DNA structures, similar to their antibacterial mechanisms. nih.gov The broad applicability of these compounds makes them promising candidates for the development of new antifungal agents. mdpi.com
Disruption of Bacterial Cell Signaling Pathways
A sophisticated mechanism of antimicrobial action exhibited by some quinazolinone derivatives is the disruption of bacterial cell signaling, specifically quorum sensing (QS). nih.govnih.gov Quorum sensing is a communication system that allows bacteria to coordinate gene expression based on population density, controlling processes like virulence factor production and biofilm formation. nih.gov
Research has focused on the Pseudomonas Quinolone Signal (PQS) system in Pseudomonas aeruginosa. Quinazolinone derivatives have been designed to act as antagonists of the PqsR receptor, a key transcriptional regulator in this pathway. nih.govnih.gov By mimicking the natural signaling molecules (autoinducers), these compounds bind to the PqsR receptor without activating it, thereby competitively inhibiting the QS cascade. nih.govnih.gov One potent analogue demonstrated an IC50 value of 4.5 µM in inhibiting the pqs system, leading to a significant reduction in pyocyanin (B1662382) production and biofilm formation by P. aeruginosa. nih.gov Another compound showed up to 73.4% inhibition of the pqs system at a concentration of 100 µM, with the added benefit of not inhibiting bacterial growth, which may reduce the selective pressure for developing resistance. nih.gov This anti-virulence approach, which disarms pathogens rather than killing them, represents an innovative strategy to combat bacterial infections. nih.gov
Adrenoceptor Antagonism and Related Cardiovascular Activity
Derivatives based on the quinazoline core structure are well-established as potent antagonists of the α1-adrenoceptor, leading to significant cardiovascular effects. Research into compounds structurally related to this compound has provided a deep understanding of their interaction with these receptors.
A key characteristic of many quinazoline-based compounds is their high binding affinity and selectivity for α1-adrenoceptors over α2-adrenoceptors. Studies on series of 4-amino-6,7-dimethoxyquinazoline derivatives, which share the core quinazoline structure, have demonstrated this principle effectively. These compounds consistently display high-nanomolar to picomolar binding affinity for α1-adrenoceptors with negligible activity at α2 sites. nih.govmdpi.com For instance, certain 2-(4-heterocyclylpiperazin-1-yl) derivatives of 4-amino-6,7-dimethoxyquinazoline exhibit binding affinities in the range of 10⁻¹⁰ M and a selectivity of over 10,000-fold for α1-adrenoceptors. mdpi.com One notable derivative from this series showed a Ki value of 8 x 10⁻¹¹ M, which was more potent than the well-known α1-antagonist Prazosin (Ki = 1.9 x 10⁻¹⁰ M). mdpi.com This high affinity is a critical factor in their potent biological activity.
Table 1: α1-Adrenoceptor Binding Affinities of Selected Quinazoline Derivatives
| Compound Class/Derivative | Target Receptor | Binding Affinity (Ki) | Selectivity (vs. α2) | Reference |
|---|---|---|---|---|
| 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines | α1-Adrenoceptor | ~ 10⁻¹⁰ M | > 10,000-fold | mdpi.com |
| Dimethoxytriazine derivative (Compound 30) | α1-Adrenoceptor | 8 x 10⁻¹¹ M | Not Specified | mdpi.com |
The high binding affinity of these quinazoline derivatives translates into functional antagonism of α1-adrenoceptor-mediated physiological responses. A hallmark of this class of compounds is the selective and competitive antagonism of vasoconstriction induced by norepinephrine. nih.govmdpi.com In functional assays, these derivatives effectively block the contractile response of vascular smooth muscle to α1-agonists. For example, a potent derivative from the 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazoline series proved to be a powerful competitive antagonist of the α1-mediated vasoconstrictor action of norepinephrine, with a pA2 value of 8.63 ± 0.15. mdpi.com This value indicates a high degree of potency, comparable to that of Prazosin (pA2 = 8.37 ± 0.24). mdpi.com This competitive action underscores their potential to modulate blood pressure by inhibiting the effects of endogenous catecholamines on blood vessels.
Structure-activity relationship (SAR) studies have been crucial in developing models that explain the interaction between quinazoline ligands and the α1-adrenoceptor. nih.govyoutube.comyoutube.com These models highlight several key structural features essential for high-affinity binding. The quinazoline nucleus itself is a critical component. youtube.comyoutube.com Furthermore, a 4-amino group on the quinazoline ring is considered vital for affinity with the α1-receptor. youtube.comyoutube.com The interaction is thought to involve charge-reinforced hydrogen bonding between the protonated drug molecule and the receptor. nih.gov
The general structural model for these antagonists includes three main parts:
The Quinazoline Ring System: Often featuring dimethoxy groups at positions 6 and 7, which contribute to the binding. youtube.com
A Piperazine Ring: This heterocyclic ring often links the quinazoline core to the third component and its presence affects affinity. youtube.comyoutube.com
It is proposed that at physiological pH, the protonated form of the molecule acts as the α1-adrenoceptor pharmacophore, which, combined with hydrophobic interactions from the substituents, leads to the observed high binding affinity. mdpi.com
Neuroprotective and Cerebroprotective Potentials (In Vitro and Ex Vivo Models)
Beyond their cardiovascular effects, quinazoline derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases and ischemic brain injury. Their mechanisms of action in the central nervous system are often multi-targeted, involving anti-inflammatory, antioxidant, and anti-apoptotic pathways.
The quinazoline scaffold is recognized for its significant potential in designing new drugs for central nervous system disorders, including Alzheimer's disease (AD). drugbank.comnih.gov AD is a complex, multifactorial disease, making multi-target drugs particularly valuable. drugbank.comnih.gov Reviews of the literature indicate that quinazoline derivatives possess diverse therapeutic potential for AD, acting as modulators or inhibitors of key pathological drivers such as β-amyloid (Aβ) aggregation, tau protein hyperphosphorylation, cholinesterases, and monoamine oxidases, in addition to other protective effects. drugbank.comnih.govresearchgate.netmdpi.com
In vitro studies have demonstrated the neuroprotective capacity of specific quinazolinone alkaloids. In a model using rotenone-damaged human neuroblastoma SH-SY5Y cells, several fumiquinazoline-derived alkaloids showed significant neuroprotection. mdpi.com One compound, in particular, exhibited a notable protective effect, inhibiting rotenone-induced cell death by up to 47% at a concentration of 1.56 µM. mdpi.com These findings suggest that quinazoline derivatives can directly protect neurons from toxic insults relevant to neurodegenerative conditions.
Table 2: Neuroprotective Activity of a Quinazolinone Alkaloid Derivative
| Cell Line | Insult | Compound | Concentration (µM) | Neuroprotection (% Inhibition of Cell Death) | Reference |
|---|---|---|---|---|---|
| SH-SY5Y | Rotenone | Compound 7 | 1.56 | 47% | mdpi.com |
| SH-SY5Y | Rotenone | Compound 7 | 3.13 | 40% | mdpi.com |
| SH-SY5Y | Rotenone | Compound 7 | 6.25 | 42% | mdpi.com |
| SH-SY5Y | Rotenone | Compound 7 | 12.5 | 39% | mdpi.com |
The neuroprotective effects of quinazoline derivatives extend to models of cerebral ischemia, or stroke. Research has shown that these compounds can be effective therapeutic agents for neuroprotection in this context. nih.gov In a permanent middle cerebral artery occlusion (pMCAO) mouse model of stroke, administration of a quinazoline-type phosphodiesterase 7 (PDE7) inhibitor, 3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline, was found to ameliorate brain damage and improve behavioral outcomes. nih.gov Further investigation in primary cultures of neural cells demonstrated that these PDE7 inhibitors act as potent anti-inflammatory and neuroprotective agents. nih.gov This suggests that the cerebroprotective effects of certain quinazoline derivatives are mediated, at least in part, by inhibiting inflammatory processes that exacerbate ischemic injury.
Other Pharmacological Activities with Mechanistic Relevance
Extensive investigation into the pharmacological profile of this compound and its derivatives is crucial for elucidating its therapeutic potential. This article focuses on the available in vitro research concerning its anti-inflammatory, antiviral, antimalarial, anticonvulsant, anti-HIV, and antioxidant activities.
Anti-inflammatory Pathways
A comprehensive review of scientific literature reveals a lack of specific in vitro studies investigating the anti-inflammatory pathways modulated by this compound. While the broader class of quinazoline derivatives has been a subject of interest for their anti-inflammatory properties, with some studies pointing to the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory cytokines, specific data on the 2,4-dimethoxy-6-carbonitrile derivative is not available. researchgate.netresearchgate.netnih.govsemanticscholar.org For instance, a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated for their anti-inflammatory potential, with some compounds exhibiting good activity. researchgate.net However, these studies did not include the 6-carbonitrile moiety.
Future in vitro research could explore the effects of this compound on key inflammatory mediators and signaling pathways, such as the production of nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins in cell lines like RAW264.7 macrophages stimulated with lipopolysaccharide (LPS).
Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | Target/Marker | Activity | Source |
|---|
Antiviral Mechanisms
There is currently no specific in vitro data detailing the antiviral mechanisms of this compound against any particular virus. The quinazoline scaffold has been incorporated into molecules with demonstrated antiviral activity, but specific research on the title compound is absent from the available literature. nih.govnih.gov For example, one study reported on the antiviral activity of a nitrobenzene (B124822) derivative, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (B1202472) (MDL-860), which was found to inhibit the replication of several picornaviruses. nih.gov This compound shares a nitrophenyl group, which is electronically similar to a cyanophenyl group, but is not a quinazoline.
Mechanistic studies could involve screening this compound against a panel of viruses and, if activity is found, investigating its effects on viral entry, replication, and assembly.
Table 2: In Vitro Antiviral Activity of this compound Derivatives
| Compound | Virus | Assay | Activity (EC50) | Source |
|---|
Antimalarial Activity (e.g., Dihydrofolate Reductase Inhibition)
While numerous quinazoline derivatives have been investigated as potential antimalarial agents, particularly as inhibitors of dihydrofolate reductase (DHFR), there are no specific published in vitro studies on the antimalarial activity or DHFR inhibition of this compound. nih.govnih.gov The development of 2,4-diaminopyrimidines as antimalarials has been based on their ability to inhibit mutant forms of DHFR from pyrimethamine-resistant Plasmodium falciparum. nih.govnih.gov These studies highlight the importance of the substitution pattern on the heterocyclic core for potent DHFR inhibition.
To assess its potential, this compound could be tested in vitro for its ability to inhibit the growth of P. falciparum and for its direct inhibitory effect on the DHFR enzyme from both the parasite and human sources to determine its selectivity.
Table 3: In Vitro Antimalarial Activity of this compound Derivatives
| Compound | Target | Assay | Activity (IC50) | Source |
|---|
Anticonvulsant Effects
A literature search did not yield any in vitro studies on the anticonvulsant effects of this compound. The quinazolinone scaffold has been explored for anticonvulsant properties, with proposed mechanisms including modulation of GABA-A receptors. nih.govnih.govmdpi.commdpi.comresearchgate.net For example, some quinazolin-4(3H)-one derivatives have been shown to exhibit anticonvulsant properties in animal models, and in silico studies have suggested their potential as positive allosteric modulators of the GABA-A receptor. mdpi.com
Future in vitro research on this compound could involve electrophysiological studies on neuronal cells to assess its effects on ion channels and neurotransmitter systems implicated in epilepsy.
Table 4: In Vitro Anticonvulsant Activity of this compound Derivatives
| Compound | Model/Assay | Mechanism | Activity | Source |
|---|
Anti-HIV Activity
There are no specific in vitro studies reported in the scientific literature on the anti-HIV activity of this compound. However, the broader class of quinazolines has been investigated for this purpose. For instance, novel polyhalo 2,4-diaminoquinazolines, synthesized from polyhaloisophthalonitriles, have been evaluated as HIV-1 inhibitors. hakon-art.comnih.govmdpi.comresearchgate.netnih.gov One derivative, in particular, showed potent anti-HIV-1 activity. nih.gov This suggests that the quinazoline scaffold, in combination with a nitrile-containing benzene (B151609) ring, could be a starting point for the design of new anti-HIV agents.
To determine its potential, this compound should be evaluated in in vitro anti-HIV assays, such as those using MT-4 cells infected with HIV-1, to measure its ability to inhibit viral replication. hakon-art.comresearchgate.net
Table 5: In Vitro Anti-HIV Activity of this compound Derivatives
| Compound | HIV Strain | Cell Line | Activity (EC50/IC50) | Source |
|---|
Antioxidant Modulations
No specific in vitro studies have been published on the antioxidant properties of this compound. The antioxidant potential of various other quinazoline derivatives has been explored through different assays, but data on this specific compound is lacking.
Standard in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, or cellular antioxidant activity assays in cell lines like HepG2, could be employed to investigate the antioxidant capacity of this compound.
Table 6: In Vitro Antioxidant Activity of this compound Derivatives
| Compound | Assay | Activity | Source |
|---|
Antileishmanial Activity
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health concern. The search for novel, effective, and less toxic antileishmanial agents is a continuous effort in drug discovery. While direct in vitro studies on this compound derivatives against Leishmania species are not extensively documented in publicly available literature, the potential of the broader quinazoline class as a source of antileishmanial compounds has been established.
Studies on related quinazoline derivatives have demonstrated promising activity. For instance, 2,4-diaminoquinazoline analogs of folate have shown remarkable in vitro activity against Leishmania major within human macrophages, with 50% effective doses in the picogram per milliliter range. mdpi.com These compounds exhibited a therapeutic index of approximately 100,000, suggesting high selectivity for the parasite over host cells. mdpi.com The proposed mechanism of action for these analogs is the inhibition of folate utilization within the parasite. nih.gov
More recently, derivatives of 2,3-dihydroquinazolin-4(1H)-one have been identified as a new class of anti-leishmanial agents. mdpi.com In one study, two derivatives, 3a and 3b , displayed significant in vitro inhibition of Leishmania growth. mdpi.com Compound 3b was particularly potent with an IC50 value of 0.05 µg/mL. mdpi.com Molecular docking studies suggested that these compounds may exert their effect by binding to key parasitic enzymes such as Pyridoxal Kinase and Trypanothione Reductase. mdpi.com
These findings suggest that the quinazoline scaffold, including the specific this compound framework, represents a promising starting point for the design of novel antileishmanial drugs. The electron-donating methoxy (B1213986) groups and the electron-withdrawing nitrile group at the C6 position of the target compound could modulate its interaction with parasitic targets, warranting further investigation.
Table 1: In Vitro Antileishmanial Activity of Selected Quinazolinone Derivatives
| Compound | Chemical Class | Target Organism | IC50 (µg/mL) |
| 3a | 2,3-dihydroquinazolin-4(1H)-one derivative | Leishmania sp. | 1.61 |
| 3b | 2,3-dihydroquinazolin-4(1H)-one derivative | Leishmania sp. | 0.05 |
Source: mdpi.com
Antileukemic Activity
The development of targeted therapies for leukemia, a group of cancers that originate in the bone marrow and result in a high number of abnormal white blood cells, is a critical area of oncology research. While specific data on the antileukemic activity of this compound derivatives is scarce, the broader class of quinazoline derivatives has demonstrated significant potential as anticancer agents, including activity against cell lines that could be relevant to leukemia.
For example, a series of 2-anilino-4-alkylaminoquinazoline derivatives were synthesized and evaluated for their in vitro antitumor activities against a panel of human cancer cell lines. researchgate.net Among these, compounds 4c and 5b , which feature a 4-substitution on the phenyl ring, showed the highest inhibitory effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HePG-2). researchgate.net Further investigations suggested that these compounds might exert their cytotoxic effects through DNA binding. researchgate.net
The substitution pattern on the quinazoline ring is crucial for its anticancer activity. The presence of dimethoxy groups at the 6 and 7 positions, as seen in derivatives of 2,4-diamino-6,7-dimethoxyquinazoline, has been shown to be important for their inhibitory activity against certain enzymes involved in cancer progression, such as the histone lysine methyltransferase G9a. nih.gov Although not directly tested against leukemia cell lines in the cited study, the inhibition of such epigenetic modulators is a valid strategy in cancer therapy.
The cytotoxic potential of quinazoline derivatives against various cancer cell lines underscores the possibility that this compound and its analogs could exhibit antileukemic properties. The specific electronic and steric properties conferred by the dimethoxy and carbonitrile groups would likely influence their interaction with biological targets relevant to leukemia.
Structure-Activity Relationship (SAR) Studies and Rational Molecular Design
Influence of Substituent Effects (Electronic, Steric) on Biological Potency
The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. researchgate.netmdpi.com Both electronic and steric factors play a crucial role in determining the potency and selectivity of these compounds.
Electronic Effects: The electronic properties of substituents, whether electron-donating or electron-withdrawing, can significantly influence the interaction of the quinazoline core with its biological target. For instance, in a study of 2,4-diamino-6,7-dimethoxyquinazoline analogues as G9a inhibitors, the presence of the dimethoxy groups on the benzenoid ring was found to be critical for potent inhibitory activity. nih.gov Removal of these electron-donating groups led to a significant decrease in potency. nih.gov Conversely, in other contexts, electron-withdrawing groups can enhance activity. The nitrile group at the C6 position of this compound is a strong electron-withdrawing group, which could be beneficial for certain biological activities by modulating the pKa of the quinazoline nitrogen atoms or by participating in specific interactions with the target protein.
Steric Effects: The size and spatial arrangement of substituents also have a profound impact on biological potency. Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket in the target protein or hinder binding due to steric clashes. The position of the substituent is also critical. For example, in a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline derivatives, the substitution of a phenyl ring at position 6 or 7 of the quinazoline core resulted in higher antiproliferative activity against the MCF-7 breast cancer cell line compared to substitution at position 5 or 8. mdpi.com
Ligand Efficiency and Lipophilicity Considerations in Design
In modern drug design, optimizing ligand efficiency (LE) and lipophilicity is crucial for developing drug candidates with favorable pharmacokinetic and pharmacodynamic properties.
Ligand Efficiency (LE): LE is a metric used to assess the binding efficiency of a ligand to its target protein, normalized for its size (heavy atom count). It is a valuable tool for identifying promising lead compounds during the early stages of drug discovery. High LE values indicate that a compound achieves high binding affinity with a relatively small number of atoms, which is a desirable characteristic for further optimization. For example, a series of 2-aminoquinazoline (B112073) derivatives were identified as potent A2A adenosine (B11128) receptor antagonists with high ligand efficiency. mdpi.com
Molecular Hybridization and Bioisosteric Replacement Strategies
Molecular Hybridization: This strategy involves combining two or more pharmacophores (the essential structural features for biological activity) into a single molecule to create a new hybrid compound with potentially enhanced activity or a dual mode of action. nih.govresearchgate.net This approach has been successfully applied to the quinazoline scaffold. For example, the hybridization of a ferrocene (B1249389) moiety with N-acyl hydrazones has been explored to create immunomodulatory agents. nih.gov This strategy could be employed with this compound by linking it to another bioactive scaffold known to be effective against a specific disease target.
Bioisosteric Replacement: Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. spirochem.comcambridgemedchemconsulting.comnih.govnih.govpreprints.org This can involve replacing atoms or groups of atoms. For instance, in a series of nih.govnih.govspirochem.comtriazino[2,3-c]quinazolines, the bioisosteric replacement of a carbon atom with a sulfur atom was investigated to modulate anti-inflammatory activity. nih.gov The 3,4-dimethoxyphenyl group itself can be a subject of bioisosteric replacement, with alternatives like indazole or five- or six-membered rings being used to improve metabolic stability or reduce plasma protein binding. cambridgemedchemconsulting.com For this compound, the methoxy groups or the nitrile group could be subjected to bioisosteric replacement to fine-tune its biological activity profile.
Conclusion and Future Research Perspectives for 2,4 Dimethoxyquinazoline 6 Carbonitrile
Summary of Key Research Advances
Currently, there are no specific key research advances to summarize for 2,4-Dimethoxyquinazoline-6-carbonitrile as it has not been the subject of dedicated published studies. Research on analogous compounds, such as those with different substitution patterns, has shown that the quinazoline (B50416) scaffold is a versatile platform for developing biologically active molecules. ptfarm.plnih.gov
Identification of Research Gaps and Challenges
The primary research gap is the complete lack of data on this compound. The initial and most significant challenge is the development of a viable and efficient synthetic route to produce the compound in sufficient quantities for further study. Once synthesized, comprehensive characterization of its physicochemical properties will be necessary.
Promising Avenues for Further Synthetic Development
Future synthetic strategies could be adapted from established methods for quinazoline synthesis. A potential approach could involve the construction of the quinazoline ring system from appropriately substituted anthranilonitrile precursors. The introduction of the methoxy (B1213986) groups at the 2 and 4 positions could be achieved through nucleophilic substitution reactions on a corresponding 2,4-dichloroquinazoline-6-carbonitrile (B186713) intermediate. echemi.com The synthesis of related 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) has been reported, offering a potential starting point for methodological adaptation. google.comnih.govsigmaaldrich.com
Emerging Opportunities in Computational-Aided Drug Design
In the absence of experimental data, computational modeling presents a valuable initial step to predict the potential properties and biological activities of this compound. Density Functional Theory (DFT) calculations could be employed to understand its electronic structure, reactivity, and spectroscopic signatures. umich.edu Molecular docking studies could be performed against various biological targets, such as protein kinases, which are known to be inhibited by other quinazoline derivatives, to predict its potential as a therapeutic agent. nih.gov
Future Directions in Biological Target Elucidation and Mechanistic Studies
Should the synthesis of this compound be achieved, a broad-spectrum screening against various cell lines and biological targets would be a critical first step in elucidating its biological function. Based on the known activities of other quinazoline derivatives, initial investigations could focus on its potential as an inhibitor of enzymes such as dihydrofolate reductase or receptor tyrosine kinases. nih.govsemanticscholar.org Subsequent mechanistic studies would aim to understand how the compound interacts with its biological target at a molecular level, providing a foundation for future drug development efforts.
Q & A
Q. What are the limitations of current toxicological assessments, and how can they be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
